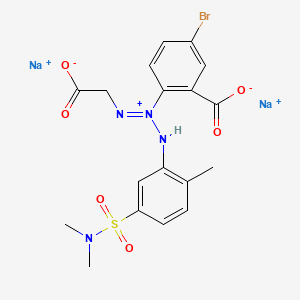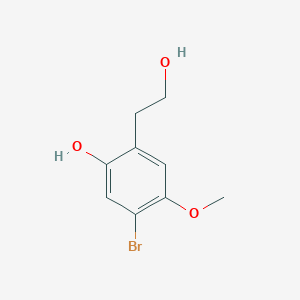
1(2H)-Pyridineethanol, 3,6-dihydro-alpha,alpha,4-triphenyl-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1(2H)-Pyridineethanol, 3,6-dihydro-alpha,alpha,4-triphenyl-, hydrochloride typically involves the reaction of pyridine derivatives with ethanol and triphenyl compounds under specific conditions. The reaction may require catalysts and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride form.
Análisis De Reacciones Químicas
Types of Reactions
1(2H)-Pyridineethanol, 3,6-dihydro-alpha,alpha,4-triphenyl-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pyridine derivatives, while substitution reactions can introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
1(2H)-Pyridineethanol, 3,6-dihydro-alpha,alpha,4-triphenyl-, hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of 1(2H)-Pyridineethanol, 3,6-dihydro-alpha,alpha,4-triphenyl-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Pyridineethanol derivatives: Compounds with similar structures but different substituents.
Triphenyl compounds: Molecules containing triphenyl groups with varying functional groups.
Uniqueness
1(2H)-Pyridineethanol, 3,6-dihydro-alpha,alpha,4-triphenyl-, hydrochloride is unique due to its specific combination of pyridine, ethanol, and triphenyl groups. This unique structure may confer distinct chemical and biological properties compared to other similar compounds.
Conclusion
This compound is a compound with diverse applications in scientific research and industry
Propiedades
Número CAS |
96466-28-3 |
|---|---|
Fórmula molecular |
C25H26ClNO |
Peso molecular |
391.9 g/mol |
Nombre IUPAC |
1,1-diphenyl-2-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)ethanol;hydrochloride |
InChI |
InChI=1S/C25H25NO.ClH/c27-25(23-12-6-2-7-13-23,24-14-8-3-9-15-24)20-26-18-16-22(17-19-26)21-10-4-1-5-11-21;/h1-16,27H,17-20H2;1H |
Clave InChI |
FGEVWAMOWYBAEU-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC=C1C2=CC=CC=C2)CC(C3=CC=CC=C3)(C4=CC=CC=C4)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















